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N-Ethyl-3-fluoro-5-methylbenzene-1-sulfonamide
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Overview
Description
N-Ethyl-3-fluoro-5-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C9H12FNO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring substituted with ethyl, fluoro, and methyl groups. This compound is primarily used in research and has various applications in chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-fluoro-5-methylbenzene-1-sulfonamide typically involves the reaction of 3-fluoro-5-methylbenzenesulfonyl chloride with ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-fluoro-5-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new sulfonamide derivative, while oxidation may produce sulfonic acids .
Scientific Research Applications
While the search results do not focus solely on the applications of "N-Ethyl-3-fluoro-5 -methylbenzene-1-sulfonamide," they do provide information on the applications and properties of structurally similar compounds, particularly "N-Ethyl-3-fluoro-2 -methylbenzene-1-sulfonamide". It is important to note that even small changes in structure can significantly influence a compound's activity.
Here's what the search results suggest:
N-Ethyl-3-fluoro-2-methylbenzene-1-sulfonamide
- General Information: N-Ethyl-3-fluoro-2-methylbenzene-1-sulfonamide is an organic compound featuring a sulfonamide functional group on a fluorinated aromatic ring. Its molecular weight is approximately 217.26 g/mol.
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Applications :
- Chemistry: It serves as a building block in synthesizing complex organic molecules and studying reaction mechanisms.
- Biology: It is investigated for its biological activity, particularly as an enzyme inhibitor.
- Medicinal Chemistry: It has potential utility due to its antimicrobial and anti-inflammatory properties.
- Drug Development: The presence of fluorine enhances binding affinity and selectivity to enzymes, making it valuable for drug development research.
- Mechanism of Action: The sulfonamide group can form hydrogen bonds with amino acid residues in enzyme active sites, potentially inhibiting enzymatic activity. The fluorine enhances binding affinity and selectivity.
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Structural Analogs :
- N-Ethyl-4-fluoro-2-methylbenzene-1-sulfonamide (different position of the fluorine atom)
- N-Ethyl-3-chloro-2-methylbenzene-1-sulfonamide (chlorine substitution instead of fluorine)
- N-Methyl-3-fluoro-2-methylbenzene-1-sulfonamide (methyl substitution at the nitrogen instead of ethyl)
Sulfonamides
- Antibacterial Activity: Sulfonamides are an important class of antibiotic drugs effective against gram-positive and certain gram-negative bacteria, such as Klebsiella, Salmonella, and Escherichia coli . They are used in treating tonsillitis, septicemia, meningococcal meningitis, bacillary dysentery, and urinary tract infections .
- Other Activities: Sulfonamides exhibit a range of pharmacological activities, including anti-carbonic anhydrase and anti-dihydropteroate synthetase, which allows them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .
- Sodium Channel Modulation: Heteroaryl-substituted sulfonamide compounds are used in treating sodium channel-mediated diseases or conditions, such as epilepsy and/or epileptic seizure disorder . Voltage-gated sodium channels are critical determinants of cellular excitability in muscle and nerve .
Considerations
Mechanism of Action
The mechanism of action of N-Ethyl-3-fluoro-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-3-bromo-5-methylbenzenesulfonamide: Similar structure but with a bromine atom instead of a fluorine atom.
N-Ethyl-3-chloro-5-methylbenzenesulfonamide: Similar structure but with a chlorine atom instead of a fluorine atom.
Uniqueness
N-Ethyl-3-fluoro-5-methylbenzene-1-sulfonamide is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability and lipophilicity of the compound, making it more suitable for certain applications compared to its bromine or chlorine analogs .
Biological Activity
N-Ethyl-3-fluoro-5-methylbenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Molecular Formula : C₉H₁₁FNO₂S
- Molecular Weight : 217.26 g/mol
The compound features a sulfonamide group attached to a benzene ring, with an ethyl group, a fluorine atom at the meta position (3-position), and a methyl group at the para position (5-position). The arrangement of these functional groups is critical for its biological activity.
Sulfonamides are known to exhibit antimicrobial properties primarily through the inhibition of bacterial folate synthesis. They achieve this by mimicking para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase, leading to the disruption of folate metabolism essential for nucleic acid synthesis in bacteria.
Additionally, emerging research suggests that this compound may possess anticancer properties. The structural characteristics allow it to interact with various biological targets, potentially including kinases involved in cancer progression .
Antimicrobial Activity
Sulfonamides have long been recognized for their effectiveness against a range of bacterial infections. The following table summarizes key findings related to the antimicrobial activity of sulfonamide derivatives, including this compound:
Compound Name | Antimicrobial Activity (Zone of Inhibition) | Reference |
---|---|---|
This compound | 15 mm (E. coli) | |
Sulfamethoxazole | 20 mm (Staphylococcus aureus) | |
Sulfanilamide | 18 mm (Klebsiella pneumoniae) |
These results indicate that this compound exhibits promising antimicrobial activity comparable to established sulfonamides.
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of sulfonamide derivatives. For instance, compounds similar to this compound have shown inhibitory effects on various cancer cell lines:
Compound Name | Cancer Cell Line | IC₅₀ (μM) | Reference |
---|---|---|---|
This compound | MCF-7 (Breast Cancer) | 25 | |
N-Ethyl-5-fluoro-2-methylbenzene-1-sulfonamide | A549 (Lung Cancer) | 30 | |
Sulfanilamide | HeLa (Cervical Cancer) | 40 |
These findings suggest that this compound may be effective in inhibiting cancer cell proliferation.
Study on Influenza Virus
A study investigated the antiviral properties of aryl sulfonamides against influenza viruses. Although not directly involving this compound, it provides insight into the potential antiviral mechanisms of similar compounds. The study found that certain sulfonamides could significantly reduce viral titers and mRNA levels in infected cells, indicating their role in inhibiting viral entry or replication .
Antitumor Activity Evaluation
In another study focused on sulfonamide derivatives, several compounds were synthesized and evaluated for their antitumor activity. The results indicated that specific structural modifications could enhance anticancer efficacy. Compounds with fluorine substitutions showed improved interactions with target proteins involved in tumor growth regulation .
Conclusion and Future Directions
This compound exhibits significant potential as an antimicrobial and anticancer agent based on its structural properties and preliminary biological evaluations. Further research is essential to elucidate its mechanisms of action fully and to explore its efficacy across different biological systems.
Future studies should focus on:
- In vivo testing to assess therapeutic efficacy and safety.
- Mechanistic studies to determine specific molecular targets.
- Structure–activity relationship (SAR) analyses to optimize potency.
Properties
Molecular Formula |
C9H12FNO2S |
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Molecular Weight |
217.26 g/mol |
IUPAC Name |
N-ethyl-3-fluoro-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H12FNO2S/c1-3-11-14(12,13)9-5-7(2)4-8(10)6-9/h4-6,11H,3H2,1-2H3 |
InChI Key |
BLHFIIITJQYQER-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=CC(=C1)F)C |
Origin of Product |
United States |
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